molecular formula C18H17N3O2 B567861 N-Benzyl-2-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-2-oxoacetamide CAS No. 1300030-83-4

N-Benzyl-2-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-2-oxoacetamide

Cat. No.: B567861
CAS No.: 1300030-83-4
M. Wt: 307.353
InChI Key: UNEYHKFKMBJCEF-UHFFFAOYSA-N
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Description

N-Benzyl-2-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-2-oxoacetamide is a compound belonging to the imidazo[1,2-a]pyridine class. This class of compounds is known for its diverse biological activities and potential therapeutic applications. The structure of this compound includes a benzyl group, a dimethylimidazo[1,2-a]pyridine moiety, and an oxoacetamide group, which contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-2-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-2-oxoacetamide typically involves multicomponent condensation reactions. One effective method is the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This method allows for the efficient formation of the imidazo[1,2-a]pyridine core structure. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like p-toluenesulfonic acid to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and reagent concentrations is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-2-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-2-oxoacetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or imidazo[1,2-a]pyridine moieties using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines

Properties

IUPAC Name

N-benzyl-2-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-2-oxoacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2/c1-12-8-9-21-15(10-12)20-13(2)16(21)17(22)18(23)19-11-14-6-4-3-5-7-14/h3-10H,11H2,1-2H3,(H,19,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNEYHKFKMBJCEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=C(N2C=C1)C(=O)C(=O)NCC3=CC=CC=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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